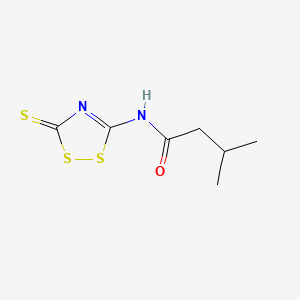

3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide

Description

3-Methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide is a sulfur-rich heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a thioxo group at position 3 and a 3-methylbutanamide moiety at position 3. The 1,2,4-dithiazole scaffold is known for its electron-deficient nature and versatility in medicinal and synthetic chemistry.

Properties

IUPAC Name |

3-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS3/c1-4(2)3-5(10)8-6-9-7(11)13-12-6/h4H,3H2,1-2H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJCYFBCIKPFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a suitable halide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the dithiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The dithiazole ring can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets and pathways. It may have applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide involves its interaction with molecular targets and pathways. The dithiazole ring can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The compound’s sulfur atoms may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects :

- The target’s 3-methylbutanamide chain enhances lipophilicity compared to DDTT’s formimidamide or the trifluoroacetamide analog. This could improve membrane permeability in drug candidates .

- The trifluoroacetamide analog’s electron-withdrawing group may increase electrophilicity, favoring nucleophilic substitution reactions, whereas the target’s alkyl chain likely promotes hydrophobic interactions .

Thermal Stability: Compounds with thiazolidinone cores (e.g., 9n) exhibit higher decomposition temperatures (202–204°C) compared to dithiazole derivatives, suggesting greater thermal stability .

Applications: DDTT’s role as a sulfurizing agent highlights the utility of dithiazole-thione derivatives in nucleic acid chemistry .

Biological Activity

3-Methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide, a compound with the molecular formula , is part of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential applications in medicinal chemistry and its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 306980-53-0 |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Recent studies have indicated that compounds related to 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide exhibit various biological activities, particularly in the areas of antimicrobial and anti-melanogenic effects.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of dithiazole derivatives. For instance, compounds derived from the 1,2,4-dithiazole structure have shown promising results against Mycobacterium tuberculosis. A related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 1 μg/mL against virulent strains, suggesting that 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide may also possess similar properties .

Anti-Melanogenic Effects

The compound has been evaluated for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin production; thus, inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders. Analogous compounds have shown IC50 values significantly lower than that of kojic acid, a common skin-lightening agent. For example, one analog exhibited an IC50 value of 1.12 µM, indicating potent inhibitory activity . This suggests that 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide could be a candidate for further development in cosmetic and dermatological applications.

The mechanisms through which 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Enzymatic Activity : The compound likely inhibits tyrosinase by binding to its active site or altering its conformation.

- Antioxidant Properties : Some studies suggest that dithiazole compounds may exhibit antioxidant activities that contribute to their protective effects against oxidative stress in cells .

Case Studies

- Antitubercular Activity : A study synthesized various dithiazole derivatives and assessed their efficacy against Mycobacterium bovis BCG. The most active derivatives were identified based on their structural modifications and biological evaluations .

- Melanin Production Inhibition : In vitro studies using B16F10 melanoma cells demonstrated that specific analogs effectively reduced melanin production without cytotoxic effects at lower concentrations (≤20 µM). This highlights the potential therapeutic applications of these compounds in treating skin pigmentation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.